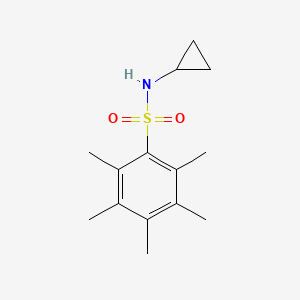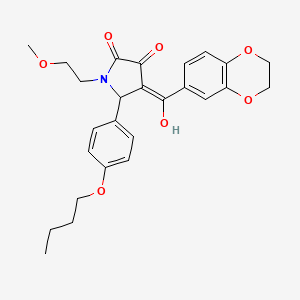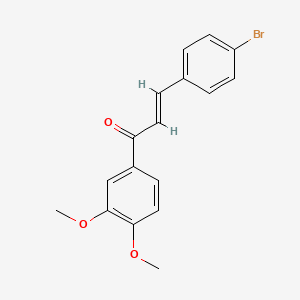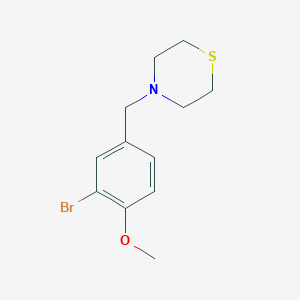![molecular formula C19H23N3O2S B5378404 1-[(3-methyl-1-benzothien-2-yl)carbonyl]-2-(1-pyrrolidinylcarbonyl)piperazine](/img/structure/B5378404.png)
1-[(3-methyl-1-benzothien-2-yl)carbonyl]-2-(1-pyrrolidinylcarbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-methyl-1-benzothien-2-yl)carbonyl]-2-(1-pyrrolidinylcarbonyl)piperazine is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as MBT-1P and has been found to have a wide range of biochemical and physiological effects that make it an attractive candidate for further research.
Wirkmechanismus
The exact mechanism of action of MBT-1P is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including the serotonin, dopamine, and glutamate systems. It has been found to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the NMDA receptor.
Biochemical and Physiological Effects:
MBT-1P has been found to have a wide range of biochemical and physiological effects. It has been found to increase levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, it has been found to have antioxidant and anti-inflammatory effects, which may make it a potential candidate for the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of MBT-1P is that it has been extensively studied in animal models and has been found to have a favorable safety profile. Additionally, it has been found to have a wide range of effects on the central nervous system, which makes it an attractive candidate for further research.
One limitation of MBT-1P is that its exact mechanism of action is not fully understood, which may make it difficult to develop targeted therapies based on its effects. Additionally, further research is needed to determine its potential side effects and long-term safety profile.
Zukünftige Richtungen
There are several potential future directions for research on MBT-1P. One area of research could focus on its potential applications in the treatment of drug addiction, as it has been found to have anxiolytic and antidepressant effects that may be useful in treating withdrawal symptoms. Additionally, further research is needed to determine its potential applications in the treatment of neurodegenerative disorders, as its antioxidant and anti-inflammatory effects may be useful in slowing the progression of these diseases.
Conclusion:
In conclusion, MBT-1P is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of biochemical and physiological effects that make it an attractive candidate for further research. While its exact mechanism of action is not fully understood, it has been found to have potential applications in the treatment of drug addiction and neurodegenerative disorders. Further research is needed to determine its long-term safety profile and potential side effects.
Synthesemethoden
The synthesis of MBT-1P is a complex process that involves several steps. The first step is the synthesis of 3-methyl-1-benzothiophene-2-carboxylic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with 1-pyrrolidinecarbonyl piperazine to yield the final product, MBT-1P.
Wissenschaftliche Forschungsanwendungen
MBT-1P has been studied extensively for its potential therapeutic applications. It has been found to have a wide range of effects on the central nervous system, including anxiolytic, antidepressant, and antipsychotic effects. Additionally, it has been found to have potential applications in the treatment of drug addiction and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
[1-(3-methyl-1-benzothiophene-2-carbonyl)piperazin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-13-14-6-2-3-7-16(14)25-17(13)19(24)22-11-8-20-12-15(22)18(23)21-9-4-5-10-21/h2-3,6-7,15,20H,4-5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOIPIZKXRUENA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)N3CCNCC3C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-[3-methyl-3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate](/img/structure/B5378328.png)

![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5378331.png)
![N-(2-methoxyethyl)-1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5378334.png)

![3-(3-chlorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5378356.png)
![1-{4-[5-({[2-(dimethylamino)ethyl]amino}methyl)-2-furyl]phenyl}ethanol dihydrochloride](/img/structure/B5378358.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5378369.png)
![2-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}ethyl acetate](/img/structure/B5378377.png)

![2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide](/img/structure/B5378396.png)
![7-(2,2-dimethylpropanoyl)-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5378407.png)

![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2,4-dimethylpyrimidine](/img/structure/B5378420.png)